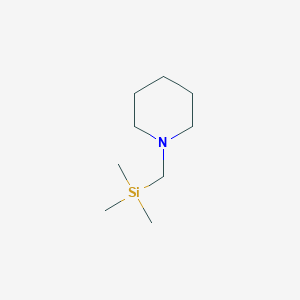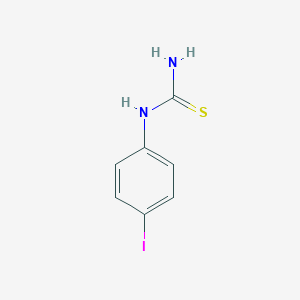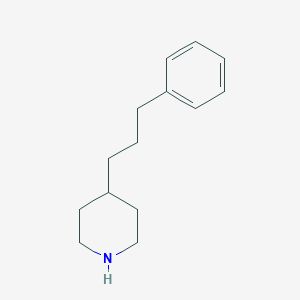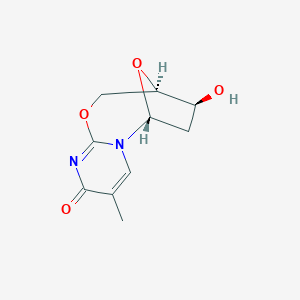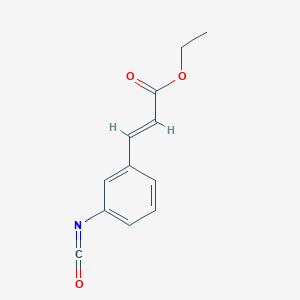
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, also known as IPE or isocyanate phenyl ester, is an organic compound that has been extensively studied for its potential applications in various fields of science, including materials chemistry, polymer science, and biomedical research. IPE is a versatile compound that can be synthesized through a variety of methods and has been shown to exhibit unique properties that make it an attractive candidate for a wide range of applications.
Wirkmechanismus
The exact mechanism of action of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is not yet fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target material. This results in the modification of the surface properties of the material, leading to improved adhesion, biocompatibility, and other desirable characteristics.
Biochemische Und Physiologische Effekte
Studies have shown that Ethyl 3-(3-isocyanatophenyl)prop-2-enoate does not exhibit any significant toxicity or adverse effects on living cells or organisms. However, further research is needed to fully understand the compound's effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its versatility, as it can be synthesized through a variety of methods and used in a wide range of applications. Additionally, the compound is relatively stable and easy to handle, making it a convenient choice for many laboratory experiments.
However, one limitation of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate is its potential reactivity with other compounds and materials, which can make it difficult to control in certain experimental settings. Additionally, the compound's precise mechanism of action is not yet fully understood, which can make it challenging to predict its effects in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on Ethyl 3-(3-isocyanatophenyl)prop-2-enoate, including the development of new synthesis methods to improve yield and purity, as well as the exploration of new applications in fields such as drug delivery, tissue engineering, and nanotechnology. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on living systems, which could lead to new insights into its potential uses and limitations.
Synthesemethoden
The synthesis of Ethyl 3-(3-isocyanatophenyl)prop-2-enoate can be achieved through a number of different methods, including the reaction of phenyl isocyanate with ethyl acrylate in the presence of a catalyst, or through the reaction of phenyl isocyanate with ethyl vinyl ether. Other methods involve the use of different starting materials and reaction conditions to produce Ethyl 3-(3-isocyanatophenyl)prop-2-enoate in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has been extensively studied for its potential applications in materials chemistry, particularly in the development of new polymers and resins. The compound has been shown to exhibit unique properties that make it an attractive candidate for use in the production of high-performance coatings, adhesives, and sealants.
In addition to its applications in materials science, Ethyl 3-(3-isocyanatophenyl)prop-2-enoate has also been investigated for its potential use in biomedical research. Studies have shown that the compound can be used to modify the surface of various biomaterials, such as titanium implants, to improve their biocompatibility and reduce the risk of rejection by the body's immune system.
Eigenschaften
CAS-Nummer |
19201-38-8 |
|---|---|
Produktname |
Ethyl 3-(3-isocyanatophenyl)prop-2-enoate |
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
ethyl (E)-3-(3-isocyanatophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-6-10-4-3-5-11(8-10)13-9-14/h3-8H,2H2,1H3/b7-6+ |
InChI-Schlüssel |
VUFWMWBNRFMIHW-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)N=C=O |
SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
Kanonische SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)N=C=O |
Andere CAS-Nummern |
19201-38-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4S,5S,6S)-5-amino-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B106297.png)
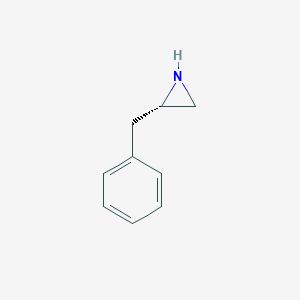
![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
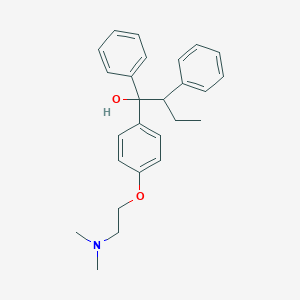
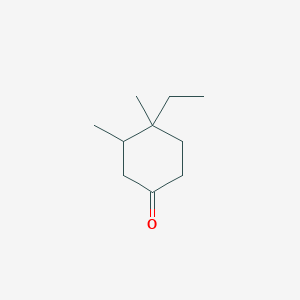
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
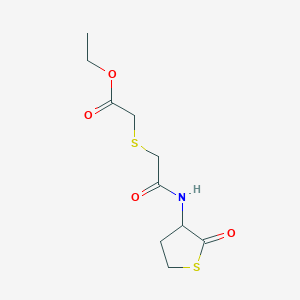

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
